

Technical Support Center: A-317491

Electrophysiology

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Compound of Interest

Compound Name: A-317491

Cat. No.: B1664225

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing **A-317491** in electrophysiology experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

General

- What is **A-317491** and what is its primary mechanism of action? **A-317491** is a potent, selective, and non-nucleotide antagonist of P2X3 and P2X2/3 receptors.[1][2][3] It acts as an ATP-competitive antagonist, binding to the same site as ATP to block ion channel activation.[4] This blockade inhibits the influx of Na⁺, K⁺, and Ca²⁺ cations.[4]
- What are the key applications of **A-317491** in research? **A-317491** is primarily used to study the role of P2X3 and P2X2/3 receptors in pain sensation, particularly in models of chronic inflammatory and neuropathic pain.[1][2][5] It is also utilized to investigate afferent sensitization in various tissues, including airways and the urinary bladder.[6]
- Is **A-317491** selective for specific P2X receptor subtypes? Yes, **A-317491** is highly selective for P2X3 and P2X2/3 receptors, with IC₅₀ values greater than 10 μM for other P2 receptors and a wide range of other neurotransmitter receptors, ion channels, and enzymes.[1][2][3]

Experimental Design & Protocols

- What is a typical concentration range for **A-317491** in in vitro experiments? Effective concentrations for in vitro studies, such as blocking currents in dorsal root ganglion (DRG) neurons, typically range from 1 nM to 10 μ M.[3][7] An IC50 of 15 nM has been reported for blocking α,β -meATP-induced currents in rat DRG neurons.[7]
- What is the difference between **A-317491** and its R-enantiomer, A-317344? **A-317491** is the S-enantiomer and is the active form. The R-enantiomer, A-317344, is significantly less active at P2X3 and P2X2/3 receptors and serves as a useful negative control in experiments to demonstrate stereospecificity.[1][2][7]
- What are some key considerations for dissolving and handling **A-317491**? While specific solubility data is limited in the provided results, it is noted that **A-317491** has low water solubility.[4] For in vivo subcutaneous administration, it has been dissolved in sterile water.[8] Researchers should determine the optimal solvent for their specific experimental conditions, which may include DMSO for stock solutions.

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Variability in IC ₅₀ values	Different expression systems (recombinant vs. native cells), species differences (human vs. rat), agonist used (ATP vs. α,β -meATP), or experimental conditions (e.g., temperature, pH).	Ensure consistent experimental parameters. Use the appropriate agonist and cell system for your research question. Refer to published data for expected IC ₅₀ ranges under similar conditions. [1] [3]
No or weak antagonist effect	Incorrect concentration of A-317491, degradation of the compound, or low expression of P2X ₃ /P2X _{2/3} receptors in the chosen cell type.	Verify the concentration and integrity of your A-317491 stock. Confirm receptor expression using molecular biology techniques (e.g., qPCR, Western blot) or by testing a potent agonist like α,β -meATP.
Apparent non-specific effects on cell health	High concentrations of A-317491 or solvent.	Perform a vehicle control to rule out solvent effects. At concentrations up to 10 μ M, no non-specific effects on cellular input resistance or voltage-clamp holding current have been observed. [7] If issues persist, consider lowering the concentration or using the inactive enantiomer (A-317344) as a control.
Rapid current desensitization complicating antagonist analysis	The fast-desensitizing nature of homomeric P2X ₃ receptors can make it difficult to analyze competitive antagonism. [1]	Utilize heteromeric P2X _{2/3} receptors, which exhibit slower desensitization kinetics, for Schild analysis and to determine the competitive nature of A-317491. [1]

Data Presentation

Table 1: In Vitro Potency of **A-317491**

Receptor	Species	Assay	Agonist	Ki (nM)	IC50 (nM)
P2X3	Human	Calcium Flux	α,β -meATP	22	-
P2X3	Rat	Calcium Flux	α,β -meATP	22	-
P2X2/3	Human	Calcium Flux	α,β -meATP	9	-
P2X2/3	Rat	Calcium Flux	α,β -meATP	92	-
P2X3	Human	Electrophysiology	α,β -meATP	17	97
P2X3	Human	Electrophysiology	ATP (3 μ M)	4	99
P2X2/3	Human	Electrophysiology	α,β -meATP (10 μ M)	20	169
Native P2X3-like	Rat DRG Neurons	Electrophysiology	α,β -meATP	-	15

Data compiled from multiple sources.[\[1\]](#)[\[3\]](#)[\[7\]](#)

Experimental Protocols

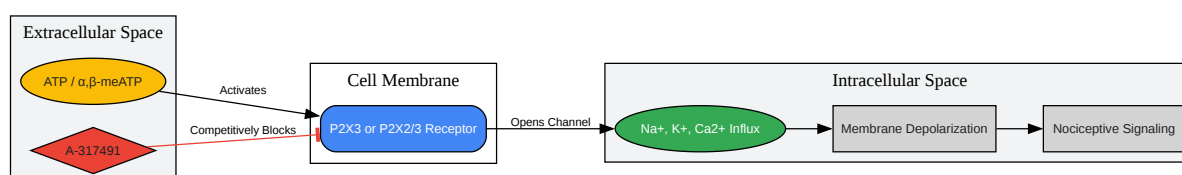
Protocol 1: Whole-Cell Patch-Clamp Recording of P2X3 Receptor Currents in Dorsal Root Ganglion (DRG) Neurons

- Cell Preparation: Isolate DRG neurons from rats using established enzymatic and mechanical dissociation methods. Plate the neurons on coverslips and culture for 24-48 hours.
- Solutions:
 - External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose. The pH should be 7.4, and the osmolarity

between 305-315 mOsm.[9] Continuously bubble with 95% O₂/5% CO₂.

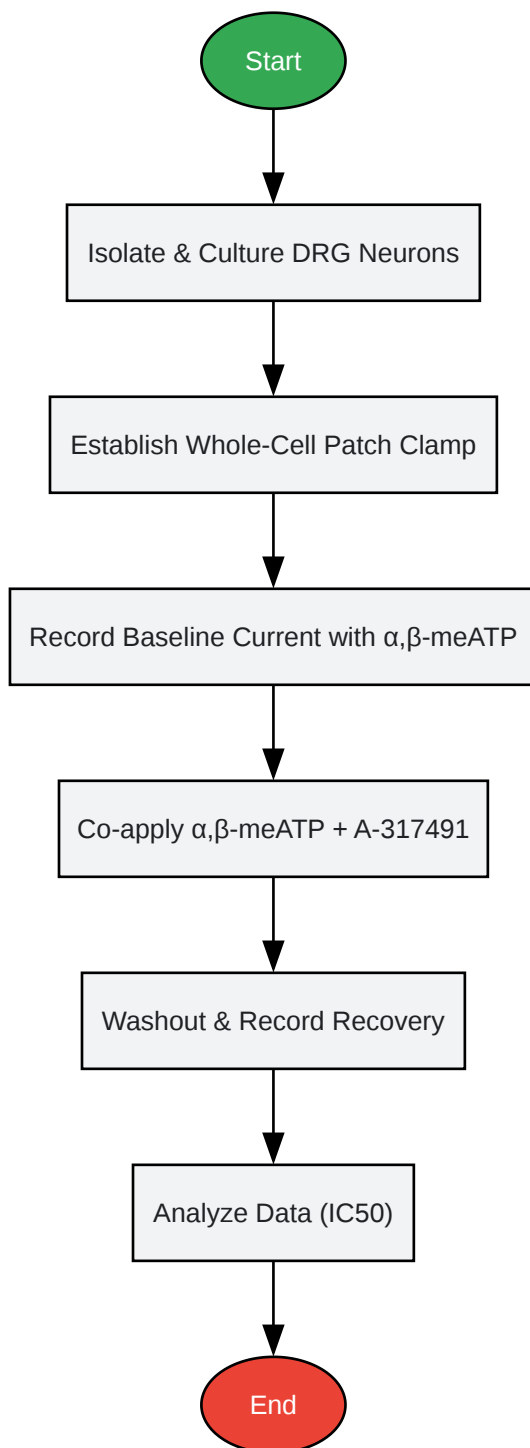
- Internal (Pipette) Solution: Containing (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA. The pH should be adjusted to 7.3, with an osmolarity between 260-280 mOsm.[9]
- Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 4-8 MΩ.[10] Fill the pipette with the internal solution.
- Recording:
 - Transfer a coverslip with DRG neurons to the recording chamber and perfuse with aCSF at a rate of 1.5-2 mL/min.[10]
 - Establish a whole-cell patch-clamp configuration on a neuron.[10][11]
 - Hold the cell at a membrane potential of -60 to -70 mV.[10]
 - Apply the P2X₃ receptor agonist α,β -meATP (e.g., 10 μ M) to elicit an inward current.
 - After establishing a stable baseline response, co-apply α,β -meATP with varying concentrations of **A-317491** (e.g., 1 nM to 10 μ M) to determine the concentration-dependent block.
 - Wash out **A-317491** to check for reversibility of the block.[7]

Mandatory Visualizations



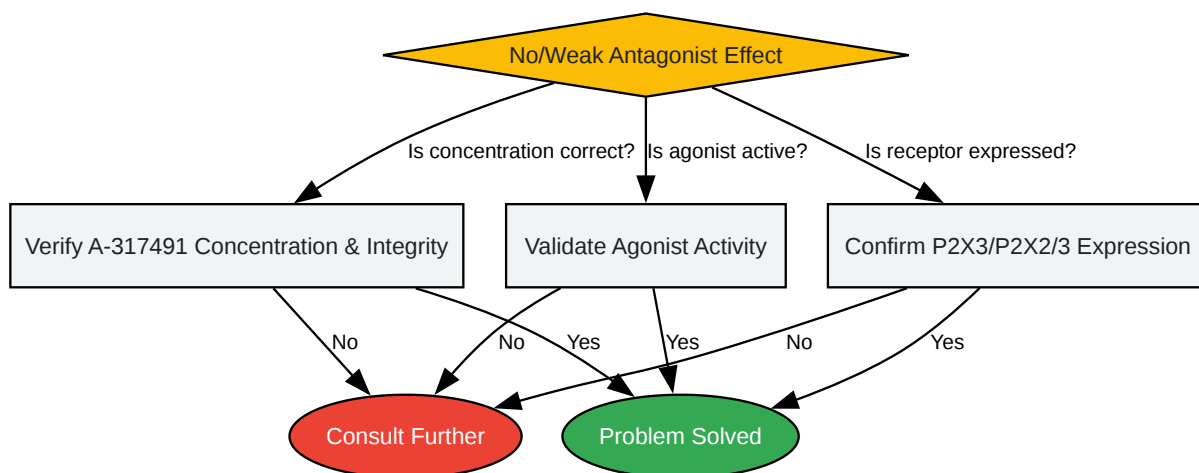
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Caption: **A-317491** competitively antagonizes ATP at P2X3/P2X2/3 receptors.



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Caption: Workflow for electrophysiological analysis of **A-317491**.



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Caption: Troubleshooting logic for **A-317491** experiments.

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